molecular formula C11H20ClNO2 B3000192 Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl CAS No. 2089650-59-7

Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl

Cat. No. B3000192
CAS RN: 2089650-59-7
M. Wt: 233.74
InChI Key: QUZJYBXOHRQEFL-UHFFFAOYSA-N
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Description

“Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl” is a chemical compound with the CAS Number: 2089650-59-7 . It has a molecular weight of 233.74 and its molecular formula is C11H20ClNO2 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H19NO2.ClH/c1-14-10(13)9-7-12-8-11(9)5-3-2-4-6-11;/h9,12H,2-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found .

Scientific Research Applications

Anticancer Activity

Methyl 2-azaspiro[4.5]decane-4-carboxylate HCl derivatives have been explored for their anticancer properties. Studies have synthesized derivatives such as 1-thia-azaspiro[4.5]decane, thiazolopyrimidine, and 1,3,4-thiadiazole compounds, showing moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) (Flefel et al., 2017).

Anticonvulsant Properties

These compounds have also been studied for their potential anticonvulsant effects. Synthesis and testing of N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione have shown promising results in anticonvulsant activity in various seizure models. The anticonvulsant efficacy is attributed to specific molecular modifications and the lipophilicity of the compounds (Kamiński et al., 2006).

Antiviral Evaluation

Recent studies have focused on the antiviral capabilities of this compound derivatives. Certain derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of these compounds in developing new antiviral medications (Apaydın et al., 2020).

Molecular Structure Studies

Investigations into the molecular structures of these compounds have been conducted to better understand their chemical behavior and potential applications. Studies using techniques like X-ray diffraction and Hamiltonian algorithm have been essential in determining the configurations and conformations of these molecules (Krueger et al., 2019).

Environmental Applications

Additionally, these compounds have shown potential in environmental applications, such as in the removal of carcinogenic azo dyes and aromatic amines from water. Derivatives like calix[4]arene-based polymers have demonstrated high efficiency in the sorption of these harmful substances (Akceylan et al., 2009).

Safety and Hazards

The safety information available indicates that “Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl” has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-7-12-8-11(9)5-3-2-4-6-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZJYBXOHRQEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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